RNA14 protein is a crucial component in the regulation of messenger RNA processing and stability in the yeast Saccharomyces cerevisiae. It plays a significant role in the assembly of RNA-binding complexes, particularly in conjunction with RNA15 protein, which is essential for mRNA polyadenylation and transcription termination. RNA14 is encoded by the RNA14 gene located on chromosome H, and it has been identified as a vital factor for cell viability due to its involvement in maintaining mRNA integrity and stability.
RNA14 protein originates from the yeast Saccharomyces cerevisiae, where it is expressed as part of a larger complex involved in mRNA processing. The gene itself produces multiple mRNA transcripts, with the primary one being approximately 2.2 kb in length, alongside two minor transcripts of 1.5 kb and 1.1 kb .
RNA14 is classified as a member of the cleavage and polyadenylation factor family, which includes proteins that facilitate the cleavage of pre-mRNA and the addition of poly(A) tails. The protein has been characterized using various bioinformatics tools, revealing its structural domains and functional motifs essential for its activity .
The synthesis of RNA14 protein can be achieved through various expression systems, including bacterial systems such as Escherichia coli and baculovirus systems. In bacterial systems, RNA14 can be co-expressed with RNA15 using plasmids designed for dual expression, such as pETDuet-1, which allows for the fusion of RNA14 with a hexa-histidine tag for purification purposes . In baculovirus systems, the RNA14 gene is inserted into expression vectors to produce recombinant proteins that can be purified from insect cell cultures.
Purification techniques typically involve ion-exchange chromatography, immobilized metal-ion affinity chromatography, and gel-filtration chromatography. The purity and concentration of the protein are confirmed using spectroscopic methods and SDS-PAGE analysis .
The RNA14 protein consists of 636 amino acids with a calculated molecular weight of approximately 75 kDa. Its structure includes several half Tetratricopeptide repeats (HAT repeats), which are thought to facilitate protein-protein interactions necessary for complex assembly during mRNA processing .
Structural studies indicate that RNA14 forms complexes with other proteins such as RNA15 and Hrp1. These interactions are critical for the stability and function of the mRNA processing machinery within the cell .
RNA14 participates in several biochemical reactions related to mRNA processing, including:
The interactions between RNA14 and RNA15 have been studied using UV cross-linking techniques and affinity chromatography. These methods allow researchers to elucidate the binding affinities and specificities between these proteins and their RNA substrates .
The mechanism by which RNA14 exerts its function involves binding to pre-mRNA substrates and facilitating their processing through cleavage and polyadenylation. This action is part of a larger regulatory network that ensures proper gene expression by maintaining mRNA stability and preventing rapid degradation .
Experimental evidence suggests that mutations in either the RNA14 or RNA15 genes lead to destabilized mRNAs with shortened poly(A) tails, indicating their crucial role in maintaining mRNA integrity within the cell .
The protein exhibits typical properties associated with RNA-binding proteins, including hydrophilicity due to charged residues that facilitate interaction with nucleic acids. Its stability is influenced by environmental factors such as pH and ionic strength during purification processes .
RNA14 protein is primarily used in research related to:
RNA14 is a fundamental scaffold protein within the eukaryotic mRNA 3'-end processing machinery. It orchestrates the cleavage and polyadenylation of pre-mRNAs, a critical step determining mRNA stability, nuclear export, and translational efficiency. Beyond its canonical role, RNA14 bridges transcription termination with downstream cellular processes, including genome maintenance [1] [6]. Dysfunction in RNA14 or its complexes is implicated in human diseases, underscoring its essentiality in gene regulation [1] [9].
RNA14 serves as the structural backbone of Cleavage Factor IA (CF IA) in yeast and its mammalian counterpart, the Cleavage Stimulation Factor (CstF). Within CF IA, RNA14 forms stable subcomplexes with RNA15 (homolog of mammalian CstF-64), which directly binds U/GU-rich downstream sequence elements (DSEs) in pre-mRNAs. RNA14 also bridges Pcf11 and Clp1 subunits, integrating RNA recognition with polymerase II coupling [4] [5] [7].
Molecular Architecture and Stoichiometry
Reconstitution studies reveal that CF IA adopts a heterohexameric structure with a 2:2:1:1 stoichiometry (Rna14:Rna15:Pcf11:Clp1) [5]. The C-terminal domain of RNA14 (residues 583–677 in S. cerevisiae) directly binds the hinge region of RNA15, while its N-terminal HAT (Half-a-TPR) domain mediates homodimerization. This dimeric architecture creates a V-shaped platform essential for complex assembly (Fig. 1A) [7]. Disruption of the dimer interface (e.g., via R562E/Y563S mutations) abolishes RNA binding and cell viability, confirming its functional necessity [5].
RNA Binding and Processing Mechanisms
RNA14 enhances the RNA affinity of RNA15, positioning CF IA at polyadenylation sites. The complex collaborates with Cleavage and Polyadenylation Factor (CPF) to execute endonucleolytic cleavage, followed by poly(A) tail synthesis by Pap1. In vitro assays using rna14 mutant extracts show abolished cleavage of model substrates (e.g., GAL7-1 RNA), rescueable by purified CF IA [5].
Table 1: RNA14 Protein Interaction Network in CF IA
Interaction Partner | Domain of Interaction | Functional Consequence |
---|---|---|
RNA15 | C-terminal region (residues 589–677) | Stabilizes RNA binding to DSEs |
Pcf11 | Central linker region | Couples processing to transcription termination |
Clp1 | Via Pcf11 bridging | Nucleotide kinase activity |
Hrp1 | RNA14-RNA15 heterodimer | RNA recognition efficiency |
RNA14 exhibits remarkable conservation across eukaryotes. Its homologs include:
Structural Conservation of the HAT Domain
The N-terminal HAT domain (residues 28–582 in K. lactis) comprises 12 HAT repeats folding into two subdomains: HAT-N (repeats 1–5) and HAT-C (repeats 6–12). The HAT-C domain mediates dimerization via a conserved interface, burying ~2500 Ų of surface area (Fig. 1B) [7]. Crystal structures of K. lactis Rna14 (2.0–3.0 Å resolution) and murine CstF-77 reveal similar elongated "bow-like" dimers, despite variations in HAT repeat packing [2] [7]. This flexibility may enable conformational adaptability during 3'-end processing.
Functional Equivalence Across Species
Human CstF-77 complements rna14 thermosensitive mutants in yeast, confirming functional conservation [4] [7]. Both proteins:
Table 2: Evolutionary Conservation of RNA14 Homologs
Organism | Protein | Size (aa) | Key Domains | Essential Functions |
---|---|---|---|---|
S. cerevisiae | Rna14 | 677 | N-term HAT dimer, C-term RNA15 binding | CF IA assembly, transcription termination |
K. lactis | Rna14 | 493 | HAT domain (12 repeats) | RNA15 binding, dimerization |
H. sapiens | CstF-77 | 599 | HAT domain (11 repeats) | CstF trimerization, poly(A) site recognition |
RNA14 ensures accurate transcription termination, preventing read-through into downstream genes. Mutations (e.g., rna14-11 in S. pombe) cause termination defects, leading to:
Chromosome Segregation and Checkpoint Activation
In S. pombe, rna14-11 mutants exhibit severe chromosome mis-segregation and synthetic lethality with kinetochore mutants (e.g., bub1Δ). Key phenotypes include:
Role in Genome Stability and Disease
Defective 3'-end processing generates aberrant mRNAs triggering nonsense-mediated decay (NMD), depleting essential transcripts. In humans, CstF dysfunction correlates with:
Table 3: Phenotypes of RNA14 Dysfunction Across Species
Mutant Allele | Organism | Molecular Defect | Cellular Phenotype |
---|---|---|---|
rna14-5 | S. cerevisiae | RNA14 mRNA overproduction, mitochondrial mislocalization | Impaired mitochondrial function |
rna14-11 | S. pombe | Transcriptional read-through, kinetochore gene misregulation | Chromosome mis-segregation, Bub1 foci accumulation |
CstF-77 mutations | H. sapiens | Reduced poly(A) site efficiency | Linked to cancers, immune disorders |
Figures
Fig. 1: Structural Organization of RNA14 ComplexesA) CF IA hexamer (Rna14₂:Rna15₂:Pcf11:Clp1) bound to pre-mRNA. RNA14 dimers (blue) scaffold RNA15 (green) for DSE recognition.B) Superimposed HAT dimers of K. lactis Rna14 (gold) and murine CstF-77 (gray), highlighting conserved dimer interface despite divergent curvature [7].
Fig. 2: Genomic Instability in RNA14 MutantsA) Wild-type: RNA14 ensures transcriptional termination, preventing R-loops.B) rna14-11 mutant: Read-through transcription causes R-loops, replication fork collapse, and DNA damage [9].
Concluding Remarks
RNA14 exemplifies the critical interdependence of RNA processing and genome integrity. Its conserved structural and functional attributes underscore its role as a keystone in eukaryotic gene expression. Future studies will dissect how its conformational dynamics regulate context-dependent polyadenylation and how its dysfunction manifests in disease.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0